molecular formula C9H17NO2 B7892312 N-(oxan-4-yl)butanamide

N-(oxan-4-yl)butanamide

Cat. No.: B7892312
M. Wt: 171.24 g/mol
InChI Key: FJGJWYRWPDCSLR-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)butanamide is a chemical compound with the molecular formula C9H17NO2. This compound is part of the amide family and has various applications in scientific research and industry.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: this compound can be synthesized through the reaction of butanoic acid with 4-hydroxypyrrolidine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using optimized chemical synthesis routes that ensure high yield and purity. The process involves large-scale reactors and controlled reaction conditions to maintain consistency and quality.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Primary amines.

  • Substitution Products: Various amine and alcohol derivatives.

Scientific Research Applications

N-(oxan-4-yl)butanamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in the study of enzyme inhibitors and as a tool in biochemical assays.

  • Industry: this compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

N-(oxan-4-yl)butanamide is similar to other amides and pyran derivatives, such as N-(oxan-4-yl)cyclopropanecarboxamide and N-(oxan-4-yl)aminosulfonamide. its unique structure and functional groups make it distinct in terms of reactivity and application. The presence of the butanamide group provides specific chemical properties that differentiate it from other compounds.

Comparison with Similar Compounds

  • N-(oxan-4-yl)cyclopropanecarboxamide

  • N-(oxan-4-yl)aminosulfonamide

Properties

IUPAC Name

N-(oxan-4-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-3-9(11)10-8-4-6-12-7-5-8/h8H,2-7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGJWYRWPDCSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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